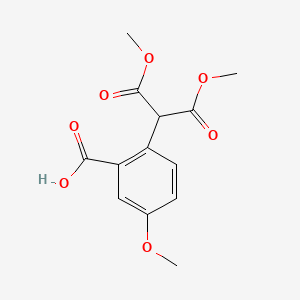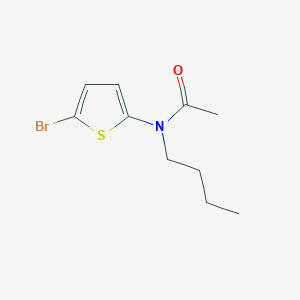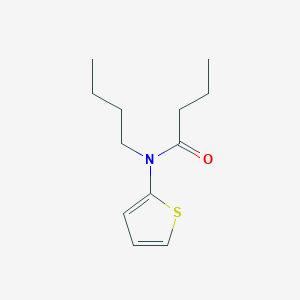![molecular formula C14H21N3O B6350805 1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide CAS No. 1392491-75-6](/img/structure/B6350805.png)
1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving “1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide” are not available in the sources I found. Chemical reactions can vary widely depending on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C14H21N3O and a molecular weight of 247.34 g/mol. More detailed properties such as boiling point, melting point, and density are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
PAMC has a variety of applications in scientific research. It has been used as a starting material in the synthesis of a variety of biologically active compounds, including peptides, nucleic acids, and polymers. It has also been used in the synthesis of a variety of drugs, including antifungals, antibiotics, and antivirals. Additionally, PAMC has been used in the synthesis of a variety of other compounds, including metal complexes, chiral compounds, and fluorescent dyes.
Wirkmechanismus
The mechanism of action of PAMC is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase. Additionally, it has been suggested that PAMC may act as a chelator of certain metals, such as iron and zinc.
Biochemical and Physiological Effects
PAMC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, and to chelate certain metals, such as iron and zinc. Additionally, it has been shown to have a variety of anti-inflammatory, anti-bacterial, and anti-fungal effects.
Vorteile Und Einschränkungen Für Laborexperimente
PAMC has a number of advantages for use in laboratory experiments. It is relatively inexpensive, and can be synthesized in a variety of ways. Additionally, it is a versatile building block for the synthesis of a variety of compounds. However, it also has a number of limitations. For example, it is not very soluble in water, and it can be toxic in high concentrations.
Zukünftige Richtungen
There are a number of potential future directions for the use of PAMC in scientific research. For example, it could be used in the development of new drugs or other biologically active compounds. Additionally, it could be used in the synthesis of new polymers or other materials. It could also be used in the development of new catalysts or other materials for use in chemical synthesis. Finally, it could be used in the development of new fluorescent dyes or other materials for use in imaging and diagnostics.
Synthesemethoden
PAMC can be synthesized in a variety of ways. The most common method is the reaction of pyridine with methylene chloride in the presence of an acid catalyst, such as sulfuric acid. This reaction produces a cyclic amide which can then be further reacted with other reagents to produce a variety of compounds. Other methods of synthesis include the reaction of pyridine with a variety of other reagents, such as ethyl acetate, ethyl bromide, and ethyl chloride.
Eigenschaften
IUPAC Name |
1-(pyridin-4-ylmethylamino)cycloheptane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c15-13(18)14(7-3-1-2-4-8-14)17-11-12-5-9-16-10-6-12/h5-6,9-10,17H,1-4,7-8,11H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDSORVKPKUAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C(=O)N)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(1H-Imidazol-1-yl)propyl][(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B6350728.png)
amine dihydrochloride; 95%](/img/structure/B6350741.png)
![4-(2,5-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350746.png)
![1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350748.png)





![1-[(Pyridin-4-ylmethyl)amino]cyclohexane-1-carboxamide](/img/structure/B6350808.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350815.png)

![Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6350817.png)
![Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350822.png)